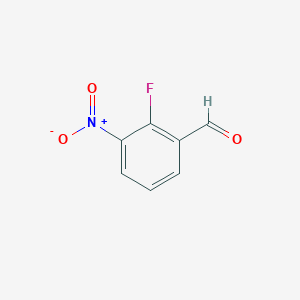

2-Fluoro-3-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDHPJSICUOHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440658 | |

| Record name | 2-FLUORO-3-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96516-29-9 | |

| Record name | 2-FLUORO-3-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Fluoro-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-nitrobenzaldehyde is a valuable fluorinated aromatic compound that serves as a key building block in the synthesis of a variety of pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring an aldehyde, a nitro group, and a fluorine atom on the benzene ring, provides a versatile scaffold for the construction of complex molecular architectures. The presence of the fluorine atom can significantly enhance the metabolic stability and bioavailability of drug candidates, making this intermediate particularly attractive for medicinal chemistry applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and data presentation.

Physicochemical Properties

This compound is a solid at room temperature with the following physical and chemical properties:

| Property | Value | Reference |

| CAS Number | 96516-29-9 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄FNO₃ | [1][5] |

| Molecular Weight | 169.11 g/mol | [1][5] |

| Appearance | Not explicitly stated, but related compounds are light yellow to yellow crystalline solids. | |

| Boiling Point | 278.767 °C at 760 mmHg | [1] |

| Density | 1.444 g/cm³ | [1] |

| Flash Point | 122.394 °C | [1] |

| Refractive Index | 1.59 | [1] |

| Vapor Pressure | 0.004 mmHg at 25°C | [1] |

| Purity | ≥95% to ≥98% | [2][5] |

| Storage | Room temperature, in a well-ventilated, dry place. | [5] |

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound:

-

Halogen Exchange from 2-Chloro-3-nitrobenzaldehyde: This method involves a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by a fluorine atom.

-

Oxidation of 2-Fluoro-3-nitrotoluene: This route involves the oxidation of the methyl group of 2-fluoro-3-nitrotoluene to an aldehyde.

Experimental Protocol 1: Halogen Exchange Synthesis

This protocol is based on general procedures for nucleophilic aromatic substitution on nitro-activated aryl halides.

Reaction:

Materials:

-

2-Chloro-3-nitrobenzaldehyde

-

Potassium fluoride (anhydrous)

-

Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Sulfolane (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred suspension of anhydrous potassium fluoride (2.0 equivalents) in a high-boiling polar aprotic solvent such as DMF, DMSO, or sulfolane, add 2-chloro-3-nitrobenzaldehyde (1.0 equivalent).

-

Heat the reaction mixture to a temperature between 100°C and 180°C. The optimal temperature will depend on the solvent used.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete (typically within several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Experimental Protocol 2: Oxidation of 2-Fluoro-3-nitrotoluene

This protocol is based on established methods for the oxidation of activated methyl groups on an aromatic ring.

Reaction:

Materials:

-

2-Fluoro-3-nitrotoluene

-

Chromium trioxide (CrO₃) and Acetic anhydride (Ac₂O), or Manganese dioxide (MnO₂)

-

Acetic acid or Dichloromethane (DCM)

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure (using CrO₃/Ac₂O):

-

Dissolve 2-fluoro-3-nitrotoluene in a mixture of acetic acid and acetic anhydride.

-

Cool the solution in an ice bath and slowly add a solution of chromium trioxide in a small amount of water and acetic acid, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of a sodium bisulfite solution to destroy the excess oxidant.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Spectral Data

The following tables summarize the expected spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.4 | s | 1H | Aldehyde proton (-CHO) |

| ~8.2 | m | 1H | Aromatic proton |

| ~7.9 | m | 1H | Aromatic proton |

| ~7.6 | m | 1H | Aromatic proton |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~188 | Aldehyde carbonyl carbon (C=O) |

| ~155 (d, J ≈ 260 Hz) | Carbon attached to fluorine (C-F) |

| ~148 | Carbon attached to nitro group (C-NO₂) |

| ~135 | Aromatic carbon |

| ~130 | Aromatic carbon |

| ~128 | Aromatic carbon |

| ~125 | Aromatic carbon |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2850, ~2750 | Aldehyde C-H stretch |

| ~1710 | Aldehyde C=O stretch |

| ~1600, ~1470 | Aromatic C=C stretch |

| ~1530, ~1350 | Asymmetric and symmetric NO₂ stretch |

| ~1250 | C-F stretch |

MS (Mass Spectrometry)

| m/z | Assignment |

| 169 | [M]⁺ (Molecular ion) |

| 168 | [M-H]⁺ |

| 140 | [M-CHO]⁺ |

| 123 | [M-NO₂]⁺ |

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutically active compounds, particularly in the development of kinase inhibitors for cancer therapy. One notable example is its potential application in the synthesis of Axitinib, a potent VEGFR inhibitor used in the treatment of renal cell carcinoma.

The aldehyde functionality can be used to construct heterocyclic rings, while the nitro group can be reduced to an amine, providing a handle for further derivatization. The fluorine atom enhances the drug-like properties of the final molecule.

Logical Workflow: Synthesis of a Bioactive Indazole Derivative

The following diagram illustrates a plausible synthetic step where this compound could be utilized to form a key intermediate for a kinase inhibitor. This involves a condensation reaction followed by reductive cyclization.

This 3-amino-indazole scaffold is a common core structure in many kinase inhibitors. The initial this compound provides the necessary functionalities in the correct positions for the formation of this important heterocyclic system.

Conclusion

This compound is a strategically important building block for the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. Its synthesis via halogen exchange or oxidation of the corresponding toluene derivative is well-established, although optimization of reaction conditions is crucial for achieving high yields and purity. The physicochemical and spectral properties outlined in this guide provide a valuable resource for researchers working with this compound. Its application in the synthesis of kinase inhibitors highlights its significance in modern drug discovery, where the introduction of fluorine is a key strategy for enhancing therapeutic potential.

References

- 1. This compound | 96516-29-9 [chemnet.com]

- 2. 96516-29-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound, CasNo.96516-29-9 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]

- 4. 96516-29-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to GW4064 (CAS Number: 160538-50-7): Properties, Mechanisms of Action, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW4064, identified by CAS number 160538-50-7, is a potent and selective, non-steroidal synthetic agonist for the Farnesoid X Receptor (FXR).[1] As a critical regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a significant therapeutic target for a variety of metabolic and inflammatory diseases. GW4064 has been instrumental as a chemical tool in elucidating the physiological and pathophysiological roles of FXR.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, dual mechanisms of action, and key experimental protocols associated with GW4064, intended to serve as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

GW4064, with the chemical name 3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]-benzoic acid, is a complex organic molecule.[3] Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 160538-50-7 (Incorrectly cited as 278779-30-9 in some sources) | |

| Molecular Formula | C₂₈H₂₂Cl₃NO₄ | [3] |

| Molecular Weight | 542.8 g/mol | [3] |

| Appearance | White to off-white solid | |

| Solubility | DMSO: 25 mg/mL, DMF: 25 mg/mL, Ethanol: 1 mg/ml, Insoluble in water | [3][4] |

| Stability | Stable for ≥ 4 years when stored properly | [3] |

Mechanism of Action: A Dual Signaling Cascade

The biological effects of GW4064 are primarily mediated through two distinct signaling pathways: a well-characterized FXR-dependent pathway and a more recently discovered FXR-independent pathway involving G protein-coupled receptors (GPCRs).[2]

FXR-Dependent Signaling Pathway

As a potent FXR agonist, GW4064 binds to the ligand-binding domain of FXR, initiating a cascade of transcriptional events.[1]

Key Steps:

-

Ligand Binding: GW4064 binds to FXR.

-

Heterodimerization: The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR).[1]

-

Nuclear Translocation and DNA Binding: The FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes.[1][2]

-

Transcriptional Regulation: This binding modulates the expression of numerous genes involved in:

-

Bile Acid Homeostasis: Upregulation of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5] It also induces the expression of the bile salt export pump (BSEP).

-

Lipid Metabolism: Regulation of genes involved in triglyceride and cholesterol metabolism.

-

Glucose Homeostasis: Influence on gluconeogenesis and insulin sensitivity.[6]

-

Inflammation: Exertion of anti-inflammatory effects, in part by promoting the M2 anti-inflammatory phenotype in macrophages.[2]

-

Caption: FXR-Dependent Signaling Pathway of GW4064.

FXR-Independent Signaling Pathway

Recent studies have revealed that GW4064 can also exert biological effects independently of FXR activation, primarily through the modulation of GPCRs, particularly histamine receptors.[7][8]

Key Findings:

-

GPCR Interaction: GW4064 has been shown to interact with and modulate the activity of multiple GPCRs.[7]

-

Histamine Receptor Modulation: Specifically, it acts as an agonist for histamine H1 and H4 receptors and an inhibitor of the H2 receptor.[7][8]

-

Second Messenger Activation: This interaction leads to the activation of downstream signaling cascades involving second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).[8]

-

Implications: These off-target effects can contribute to the observed cellular responses and should be considered when interpreting experimental data obtained using GW4064. For instance, GW4064-induced apoptosis in some cancer cell lines, initially attributed to FXR, was later found to be FXR-independent and potentially mediated by these GPCR signaling pathways.[7]

Caption: FXR-Independent Signaling of GW4064 via GPCRs.

Applications and Uses

GW4064 is primarily used as a research tool to investigate the diverse functions of FXR.[4] Its applications span several areas of biomedical research:

-

Metabolic Diseases: Studying the role of FXR in dyslipidemia, diabetes, and obesity.[3]

-

Liver Diseases: Investigating the therapeutic potential of FXR activation in cholestatic liver diseases and non-alcoholic fatty liver disease (NAFLD).

-

Cancer Research: Exploring the contradictory roles of FXR in cell proliferation and apoptosis in various cancers, including colorectal, breast, and liver cancer.[7][9]

-

Inflammatory Bowel Disease (IBD): Examining the protective effects of FXR activation on the intestinal epithelial barrier and its anti-inflammatory properties.[10]

Quantitative Biological Activity

The potency of GW4064 has been determined in various assay systems.

| Parameter | Cell Line/System | Value | Reference |

| EC₅₀ (FXR Agonism) | Isolated Receptor Activity Assay | 15 nM | [4] |

| EC₅₀ (FXR Agonism) | CV-1 cells (human FXR) | 90 nM | [4] |

| EC₅₀ (FXR Agonism) | CV-1 cells (mouse FXR) | 80 nM | [11] |

| EC₅₀ (FXR Agonism) | CV1 cell line | 65 nM | [11] |

| IC₅₀ (Cell Proliferation) | HCT116 colorectal cancer cells | 6.9 µM | [9] |

| IC₅₀ (Cell Proliferation) | CT26 colorectal cancer cells | 6.4 µM | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of GW4064 in research. Below are representative protocols for common in vitro assays.

In Vitro Cell Viability (MTT Assay)

This protocol is adapted from methodologies used in studies investigating the cytotoxic effects of GW4064.[12]

Objective: To determine the effect of GW4064 on the viability and proliferation of cultured cells.

Materials:

-

96-well cell culture plates

-

Appropriate cell line (e.g., cancer cell lines)

-

Complete cell culture medium

-

GW4064 stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

-

Treatment: Prepare serial dilutions of GW4064 in complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.[12] A vehicle control (medium with the same concentration of DMSO) must be included.[12]

-

Remove the existing medium and add 100 µL of the medium containing the different concentrations of GW4064 or vehicle control to the respective wells.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of GW4064 that inhibits cell growth by 50%).

Caption: Workflow for an In Vitro Cell Viability (MTT) Assay.

Western Blot Analysis

This protocol outlines the general steps for assessing changes in protein expression in response to GW4064 treatment.[12]

Objective: To detect and quantify the expression levels of specific proteins (e.g., FXR, SHP, or markers of apoptosis) in cells treated with GW4064.

Materials:

-

Cell culture dishes

-

GW4064 stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture cells to the desired confluency and treat them with various concentrations of GW4064 or vehicle control for a specified duration. Lyse the cells using RIPA buffer.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli buffer and denature by boiling.[12]

-

SDS-PAGE: Separate the proteins based on molecular weight by running the samples on an SDS-polyacrylamide gel.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Conclusion

GW4064 remains an indispensable tool for probing the multifaceted roles of the Farnesoid X Receptor. Its high potency and selectivity for FXR have greatly advanced our understanding of metabolic and inflammatory signaling pathways. However, the discovery of its FXR-independent, GPCR-mediated activities adds a layer of complexity that necessitates careful experimental design and data interpretation.[2] Researchers utilizing GW4064 should be cognizant of these dual mechanisms to accurately attribute observed biological effects. This guide provides a foundational framework of its properties, mechanisms, and experimental application to aid in the continued exploration of FXR biology and the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. apexbt.com [apexbt.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. GW 4064 | LXR-like Receptors | Tocris Bioscience [tocris.com]

- 7. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. selleckchem.com [selleckchem.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic Data for 2-Fluoro-3-nitrobenzaldehyde Not Publicly Available

Chemical databases and vendors list 2-Fluoro-3-nitrobenzaldehyde (CAS No. 96516-29-9) and in some cases indicate the availability of spectroscopic data, however, the actual quantitative data is not provided. Similarly, searches in chemical literature and spectral databases did not yield any publications detailing the synthesis and full spectroscopic characterization of this specific compound.

Without the foundational experimental data, the creation of a detailed technical guide including data tables, experimental protocols, and visualizations for this compound is not possible at this time. The following sections provide general information that would be relevant to the analysis of this compound, should the data become available.

General Spectroscopic Expectations

Based on the functional groups present in this compound (an aldehyde, a nitro group, and a fluoro group attached to a benzene ring), one can predict the expected regions for its spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show a downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm). The aromatic region would display complex splitting patterns for the three aromatic protons, influenced by both fluorine-proton and proton-proton coupling.

-

¹³C NMR: The spectrum would exhibit a signal for the carbonyl carbon of the aldehyde at a significantly downfield chemical shift (around δ 190 ppm). The aromatic carbons would appear in the typical aromatic region (δ 110-160 ppm), with the carbon attached to the fluorine atom showing a large coupling constant (¹JC-F).

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

-

The C=O stretch of the aldehyde (around 1700-1720 cm⁻¹).

-

The asymmetric and symmetric stretches of the nitro group (around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively).

-

The C-F stretch (around 1200-1300 cm⁻¹).

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 169, corresponding to the molecular weight of the compound. Common fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da), the aldehyde group (-CHO, 29 Da), or a combination thereof.

Standard Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies for acquiring spectroscopic data for aromatic aldehydes.

NMR Spectroscopy: A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

IR Spectroscopy: The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (for liquids or low-melting solids). For solids, Attenuated Total Reflectance (ATR) is also a common technique.

Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For volatile compounds like benzaldehyde derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a common method.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a novel or uncharacterized compound is outlined below.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

physical and chemical properties of 2-Fluoro-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Fluoro-3-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its characteristics, synthesis, and spectral data to support its application in research and drug development.

Core Physical and Chemical Properties

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₄FNO₃. Its structure, featuring a fluorine atom and a nitro group ortho and meta to the aldehyde, respectively, makes it a versatile building block in organic synthesis. The presence of these functional groups significantly influences its reactivity and the properties of its derivatives.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₇H₄FNO₃ | [1] |

| Molecular Weight | 169.11 g/mol | [1] |

| CAS Number | 96516-29-9 | |

| Boiling Point | 279 °C at 760 mmHg | [1] |

| Density | 1.444 g/cm³ | |

| Flash Point | 122.394 °C | |

| Storage | 2-8°C, under inert gas atmosphere | [1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three functional groups: the aldehyde, the nitro group, and the fluorine atom. The aldehyde group is susceptible to nucleophilic attack and oxidation, allowing for the formation of a wide range of derivatives such as alcohols, carboxylic acids, and imines. The electron-withdrawing nature of the nitro group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution reactions. The fluorine atom, in particular, can enhance the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs) derived from this intermediate[1].

Synthesis of this compound

A common synthetic route to this compound involves a halogen exchange reaction from its chloro-analogue, which is synthesized from 2-chloro-3-nitrotoluene. This multi-step process is suitable for industrial-scale production.

Experimental Protocol: Synthesis via Halogen Exchange

This protocol describes a plausible synthesis of this compound based on patent literature describing the synthesis of its derivatives[2].

Step 1: Oxidation of 2-Chloro-3-nitrotoluene to 2-Chloro-3-nitrobenzaldehyde

-

In a reaction vessel, dissolve 2-chloro-3-nitrotoluene in a suitable organic solvent.

-

Add a catalyst, such as a supported ionic liquid catalyst.

-

Slowly add 30% hydrogen peroxide to the mixture while maintaining the temperature between 45-55°C.

-

Allow the reaction to proceed for 2-4 hours.

-

After the reaction is complete, filter the mixture to recover the catalyst.

-

Extract the filtrate with dichloromethane.

-

Wash the organic phase, dry it over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield 2-chloro-3-nitrobenzaldehyde.

Step 2: Fluorination of 2-Chloro-3-nitrobenzaldehyde to this compound

-

Dissolve the 2-chloro-3-nitrobenzaldehyde obtained in the previous step in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a fluorinating agent, such as potassium fluoride (KF). The use of a phase-transfer catalyst may enhance the reaction rate.

-

Heat the reaction mixture to a temperature typically ranging from 100 to 160°C.

-

Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure to obtain crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Spectroscopic Data and Analysis

The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the aldehydic proton and the three aromatic protons. The aldehydic proton should appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 185-195 ppm. The aromatic carbons will show signals in the aromatic region (110-160 ppm), with their chemical shifts influenced by the attached substituents. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for its functional groups. Key expected peaks include:

-

C=O stretch (aldehyde): A strong band around 1700-1720 cm⁻¹.

-

NO₂ stretch (asymmetric and symmetric): Two strong bands around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

-

C-F stretch: A strong band in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 169. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO, 29 amu) to give a fragment at m/z 140, and the loss of the nitro group (NO₂, 46 amu) to give a fragment at m/z 123.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical agents. Its utility stems from the ability to further transform the aldehyde and nitro groups into other functionalities, and the beneficial effects of the fluorine substituent on the pharmacokinetic properties of the final drug molecule[1]. For instance, it is a precursor in the synthesis of BRAF inhibitors like dabrafenib, which are used in cancer therapy[2].

Caption: Role as a synthetic intermediate in drug development.

References

The Versatile Role of 2-Fluoro-3-nitrobenzaldehyde in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-nitrobenzaldehyde is a key building block in organic synthesis, prized for its unique combination of reactive functional groups. The presence of an aldehyde, a nitro group, and a fluorine atom on the aromatic ring allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemical research. The electron-withdrawing nature of the nitro group and the fluorine atom activates the benzene ring for nucleophilic aromatic substitution, while the aldehyde group provides a handle for a variety of condensation and carbon-carbon bond-forming reactions. This technical guide provides an in-depth overview of the role of this compound in the synthesis of key structural motifs, supported by experimental protocols and quantitative data.

Core Reactions and Synthetic Applications

This compound serves as a versatile starting material for a multitude of organic reactions, leading to the formation of a wide array of valuable compounds. The primary transformations involve the aldehyde and nitro functionalities, as well as the activated aromatic ring.

Oxidation to 2-Fluoro-3-nitrobenzoic Acid

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 2-fluoro-3-nitrobenzoic acid, another important synthetic intermediate. This transformation is typically achieved using a mild oxidizing agent to avoid unwanted side reactions.

Experimental Protocol: Oxidation of this compound

A solution of this compound and a catalyst (such as sodium tungstate, transition metal ions, or cobalt aluminum hydrotalcite) in an organic solvent is prepared. The amount of catalyst used is typically 1-7% of the mass of the starting aldehyde. To this mixture, 30% hydrogen peroxide is added dropwise, and the reaction is refluxed for 3 to 8 hours. After completion, the mixture is poured into water, and the resulting solid is filtered and dried to afford 2-fluoro-3-nitrobenzoic acid as a light yellow solid.[1]

| Reactant | Oxidizing Agent | Catalyst | Solvent | Reaction Time | Yield |

| This compound | 30% Hydrogen Peroxide | Sodium Tungstate | Organic Solvent | 3-8 hours | High |

Reductive Amination and Synthesis of Heterocycles

The nitro group of this compound can be selectively reduced to an amino group, affording 2-fluoro-3-aminobenzaldehyde. This transformation is a critical step in the synthesis of various nitrogen-containing heterocycles, most notably quinazolines.

Experimental Protocol: Reduction of this compound

To a solution of this compound in ethanol, stannous chloride dihydrate (SnCl₂·2H₂O) is added. The reaction mixture is then stirred, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 2M KOH) to yield 2-fluoro-3-aminobenzaldehyde.[2][3][4]

| Starting Material | Reducing Agent | Solvent | Reaction Time | Yield |

| This compound | SnCl₂·2H₂O | Ethanol | 2-4 hours | 70-85% (representative) |

| This compound | Fe/HCl | Ethanol/Water | 1-4 hours | 70-85% (representative) |

Logical Relationship: From Starting Material to Quinazoline

Caption: Synthetic pathway from this compound to quinazolines.

Synthesis of Quinolines and Quinazolines

The resulting 2-fluoro-3-aminobenzaldehyde is a valuable precursor for the synthesis of quinolines and quinazolines, which are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties.[1][5][6][7][8]

Experimental Protocol: Synthesis of 8-Fluoroquinazolines

2-Fluoro-3-aminobenzaldehyde is reacted with a suitable nitrogen-containing reagent, such as an amidine or guanidine, in a suitable solvent. The reaction mixture is typically heated to facilitate the cyclocondensation reaction, leading to the formation of the corresponding 8-fluoroquinazoline derivative. The specific reaction conditions and yields depend on the nature of the reactants and catalysts used.

| Reactant 1 | Reactant 2 | Solvent | Condition | Product |

| 2-Fluoro-3-aminobenzaldehyde | Amidine Hydrochloride | Ethanol | Reflux | 8-Fluoro-2-substituted-quinazoline |

| 2-Fluoro-3-aminobenzaldehyde | Guanidine Carbonate | N,N-Dimethylacetamide | Heat | 2-Amino-8-fluoroquinazoline |

Carbon-Carbon Bond Formation: The Wittig Reaction

The aldehyde functionality of this compound readily undergoes the Wittig reaction, a powerful method for the synthesis of alkenes. This reaction allows for the extension of the carbon chain and the introduction of various substituents.

Experimental Protocol: Wittig Reaction of this compound

To a solution of this compound in an anhydrous solvent such as dichloromethane or THF, a stabilized phosphorus ylide, for example, methyl (triphenylphosphoranylidene)acetate, is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the corresponding α,β-unsaturated ester. The use of a stabilized ylide generally leads to the preferential formation of the (E)-isomer.[3][9][10]

Caption: Simplified signaling pathway of anticancer quinazolines.

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis. Its unique trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The ability to readily synthesize key heterocyclic scaffolds, such as quinazolines, highlights its importance in medicinal chemistry and drug discovery. The straightforward protocols for its key reactions, coupled with the potential for generating biologically active compounds, ensure that this compound will continue to be a molecule of significant interest to researchers and scientists in both academic and industrial settings. Further exploration of its reactivity is likely to uncover even more novel and efficient synthetic methodologies for the preparation of valuable organic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. schiff bases synthesis: Topics by Science.gov [science.gov]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

2-Fluoro-3-nitrobenzaldehyde: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-nitrobenzaldehyde is a valuable and versatile building block in the field of medicinal chemistry. Its unique trifunctional aromatic structure, featuring an aldehyde group, a fluorine atom, and a nitro group, provides a reactive platform for the synthesis of a diverse array of complex molecules with significant therapeutic potential. The presence of the fluorine atom can enhance metabolic stability and bioavailability of drug candidates, while the nitro and aldehyde functionalities serve as key handles for various chemical transformations, including the formation of Schiff bases and the construction of heterocyclic systems. This guide explores the utility of this compound in the development of novel therapeutic agents, with a focus on its application in synthesizing compounds with potential antitumor and antimicrobial activities.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₄FNO₃ |

| Molecular Weight | 169.11 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 48-51 °C |

| Boiling Point | 279 °C |

| CAS Number | 96516-29-9 |

Synthetic Applications in Medicinal Chemistry

The reactivity of this compound makes it a key intermediate in the synthesis of various biologically active molecules. The aldehyde group readily undergoes condensation reactions, particularly with primary amines to form Schiff bases, which are themselves a class of compounds with broad biological activities. Furthermore, the ortho-positioning of the fluorine and nitro groups can influence the regioselectivity of subsequent reactions and the conformational properties of the resulting products.

Synthesis of Schiff Base Derivatives

A primary application of this compound in medicinal chemistry is in the synthesis of Schiff bases (imines). The condensation reaction between the aldehyde and a primary amine is a straightforward and efficient method for generating molecular diversity. These Schiff bases can serve as final drug candidates or as intermediates for the synthesis of more complex heterocyclic structures.

Below is a general workflow for the synthesis of Schiff base derivatives from this compound.

Caption: General workflow for the synthesis and evaluation of Schiff base derivatives.

Experimental Protocol: General Procedure for Schiff Base Synthesis

The following is a generalized experimental protocol for the synthesis of Schiff bases derived from this compound, adapted from procedures for related nitrobenzaldehydes.[2]

Materials:

-

This compound

-

Appropriate primary amine (e.g., substituted aniline, aminothiazole)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve one molar equivalent of this compound in a suitable volume of absolute ethanol.

-

To this solution, add one molar equivalent of the desired primary amine.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Heat the mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-6 hours), cool the reaction mixture to room temperature.

-

The precipitated Schiff base product is collected by filtration.

-

The crude product is washed with cold ethanol and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Biological Activity of Derivatives

Derivatives of fluorinated and nitrated benzaldehydes have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4] The electron-withdrawing nature of the nitro group and the presence of the fluorine atom are believed to contribute significantly to the biological efficacy of these molecules.

Anticancer Activity

Numerous Schiff bases and heterocyclic compounds derived from substituted benzaldehydes have been investigated as potential anticancer agents.[4] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) in cancer cells. While specific data for this compound derivatives is not extensively available in the public domain, related compounds have shown significant cytotoxic activity against various cancer cell lines.

The following table summarizes the reported anticancer activity for derivatives of a structurally similar compound, 2-chloro-5-nitrobenzaldehyde, to provide an indication of the potential of this class of molecules.

| Cell Line | Derivative Type | IC50 (µM) | Reference |

| Human Colon Cancer (HCT-116) | Thiazolidinone derivative | 5.2 | [4] |

| Human Breast Cancer (MCF-7) | Thiazolidinone derivative | 8.1 | [4] |

| Human Lung Cancer (A549) | Thiazolidinone derivative | 10.5 | [4] |

The diagram below illustrates a simplified, hypothetical signaling pathway for apoptosis induction, a common mechanism for anticancer drugs.

Caption: Hypothetical apoptotic signaling pathway induced by an anticancer agent.

Antimicrobial Activity

Schiff bases and their metal complexes derived from substituted benzaldehydes are well-documented for their antimicrobial properties. The imine group is often crucial for their biological activity. The presence of fluoro and nitro groups on the aromatic ring can enhance the lipophilicity and electronic properties of the compounds, potentially leading to improved antimicrobial potency. Derivatives of related nitrobenzaldehydes have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][6]

Conclusion

This compound stands out as a promising scaffold for the development of new therapeutic agents. Its versatile chemistry allows for the straightforward synthesis of a variety of derivatives, including Schiff bases and heterocyclic compounds. While further research is needed to fully elucidate the therapeutic potential of molecules derived from this specific building block, the existing data on related compounds strongly suggests that it is a valuable starting point for the discovery of novel anticancer and antimicrobial drugs. The synthetic protocols and biological insights provided in this guide aim to facilitate further exploration in this exciting area of medicinal chemistry.

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ojs.wiserpub.com [ojs.wiserpub.com]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Derivatives and Analogues of 2-Fluoro-3-nitrobenzaldehyde: Synthesis, Biological Evaluation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-nitrobenzaldehyde is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemistry. Its unique substitution pattern, featuring an aldehyde for diverse derivatization, a nitro group as a key pharmacophore and synthetic handle, and a fluorine atom to enhance metabolic stability and bioavailability, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of derivatives and analogues of this compound, with a focus on methodologies for preparing Schiff bases, quinazolines, and benzimidazoles. While specific quantitative biological data for derivatives of this compound are limited in publicly available literature, this guide extrapolates from closely related analogues to present potential biological activities, including antimicrobial and anticancer effects. Detailed experimental protocols for key synthetic transformations and biological assays are provided to facilitate further research and development in this promising area.

Introduction

This compound (CAS No: 96516-29-9, Molecular Formula: C₇H₄FNO₃) is a nitroaromatic derivative that serves as a crucial building block in organic synthesis. The presence of both an aldehyde and a nitro functional group allows for a wide range of chemical transformations, making it a valuable precursor for the construction of complex molecules. The fluorine substituent is known to often enhance the metabolic stability and bioavailability of drug candidates. Consequently, derivatives of this compound are of significant interest in the discovery of new pharmaceuticals, particularly in the areas of oncology and infectious diseases. This guide will explore the synthesis of key derivatives and analogues, their potential biological activities, and the experimental methodologies required for their preparation and evaluation.

Synthesis of Derivatives

The chemical reactivity of this compound is primarily centered around the aldehyde functional group, which readily undergoes condensation reactions with various nucleophiles.

Synthesis of Schiff Bases

Schiff bases, characterized by an imine or azomethine group (-C=N-), are a prominent class of compounds with a broad spectrum of biological activities. They are typically synthesized through a condensation reaction between an aldehyde and a primary amine.

Experimental Protocol: General Synthesis of Schiff Bases from this compound

-

Dissolution: Dissolve one molar equivalent of this compound in a suitable solvent, such as absolute ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Amine: To this solution, add one molar equivalent of the desired primary amine (e.g., a substituted aniline, an aminothiazole, or an amino acid).

-

Catalysis (Optional): For less reactive amines, a few drops of a catalytic amount of glacial acetic acid can be added to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

-

Isolation: Upon completion of the reaction, the Schiff base product often precipitates from the solution upon cooling. The solid can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.

Table 1: Representative Primary Amines for Schiff Base Synthesis

| Amine Class | Example | Potential Biological Activity of Resulting Schiff Base |

| Substituted Anilines | 4-fluoroaniline | Antimicrobial, Anticancer |

| Amino-heterocycles | 2-aminothiazole | Antimicrobial, Anticancer |

| Amino Acids | Glycine | Various biological activities |

| Hydrazides | Isoniazid | Antimicrobial, Antitubercular |

Synthesis of Quinazoline Derivatives

Quinazolines and their derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A common synthetic route to quinazolinones involves the reaction of an anthranilic acid derivative with an appropriate aldehyde.

Experimental Protocol: Synthesis of 2-(2-fluoro-3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one

-

Reaction Setup: In a round-bottom flask, combine one molar equivalent of anthranilamide with one molar equivalent of this compound in a suitable solvent such as ethanol.

-

Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).

-

Reaction: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.

-

Purification: The crude product can be washed with a cold solvent and then purified by recrystallization to obtain the desired quinazolinone derivative.

Synthesis of Benzimidazole Derivatives

Benzimidazole is a privileged scaffold in medicinal chemistry, with derivatives displaying a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The synthesis of 2-substituted benzimidazoles typically involves the condensation of an o-phenylenediamine with an aldehyde.

Experimental Protocol: Synthesis of 2-(2-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole

-

Reaction Mixture: Combine one molar equivalent of o-phenylenediamine with one molar equivalent of this compound in a solvent such as ethanol or acetic acid in a round-bottom flask.

-

Oxidant/Catalyst: Add a catalytic amount of an oxidizing agent, such as sodium metabisulfite or a Lewis acid catalyst, to facilitate the cyclization and aromatization.

-

Reaction: Heat the reaction mixture under reflux for several hours, monitoring its completion by TLC.

-

Work-up: After cooling, pour the reaction mixture into water or a basic solution to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash it with water, and then purify it by recrystallization from a suitable solvent like ethanol or by column chromatography.

Diagram 1: Synthetic Pathways to Key Derivatives

Caption: Synthetic routes from this compound.

Biological Activities and Potential Signaling Pathways

While specific data for derivatives of this compound is scarce, the biological activities of analogous compounds provide valuable insights into their potential therapeutic applications.

Antimicrobial Activity

Schiff bases and heterocyclic compounds derived from various substituted benzaldehydes have demonstrated significant antimicrobial properties. The imine group in Schiff bases is often crucial for their biological activity. The presence of electron-withdrawing groups like nitro and fluoro substituents on the aromatic ring is a common strategy in drug design to enhance antimicrobial potency.

Potential Mechanisms of Action: The antimicrobial action of such compounds is often attributed to the inhibition of essential microbial enzymes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium.

-

Compound Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microorganism suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Predicted Antimicrobial Activity of this compound Derivatives

| Derivative Class | Predicted Activity | Potential Bacterial Strains | Potential Fungal Strains |

| Schiff Bases | Bacteriostatic/Bactericidal | Staphylococcus aureus, Escherichia coli | Candida albicans |

| Quinazolines | Bacteriostatic | Gram-positive and Gram-negative bacteria | - |

| Benzimidazoles | Fungicidal/Bacteriostatic | Various bacteria | Aspergillus niger, Candida albicans |

Anticancer Activity

The 2-fluoro-3-nitrophenyl moiety is an attractive scaffold for the design of anticancer agents. The electron-withdrawing nature of the nitro group and the metabolic stability often conferred by the fluorine atom can contribute to enhanced potency and favorable pharmacokinetic properties. Derivatives such as quinazolines and benzimidazoles are known to interact with various biological targets implicated in cancer progression.

Potential Signaling Pathways:

-

Kinase Inhibition: Many quinazoline and benzimidazole derivatives are known to function as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. These can include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.

-

Apoptosis Induction: These compounds may induce programmed cell death (apoptosis) in cancer cells through various mechanisms, such as the activation of caspases and modulation of Bcl-2 family proteins.

Diagram 2: Potential Anticancer Mechanisms

Caption: Potential mechanisms of anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

Table 3: Potential Anticancer Activity Profile

| Derivative Class | Potential Target Cell Lines | Potential Mechanism |

| Quinazolines | Lung, Breast, Colon Cancer | Kinase Inhibition (e.g., EGFR, VEGFR) |

| Benzimidazoles | Various Cancer Cell Lines | Apoptosis Induction, Tubulin Polymerization Inhibition |

| Schiff Bases | Leukemia, Solid Tumors | DNA binding, Enzyme Inhibition |

Structure-Activity Relationship (SAR) Considerations

While a detailed SAR study requires a library of synthesized and tested compounds, some general principles can be inferred from the literature on related structures:

-

Nature of the R-group in Schiff Bases: The substituent on the amine part of the Schiff base can significantly influence biological activity. Electron-donating or electron-withdrawing groups, as well as heterocyclic rings, can modulate the potency and selectivity.

-

Substitution on the Quinazoline Ring: Modifications at various positions of the quinazoline scaffold can be explored to optimize activity. For instance, substitution at the N1 and C2 positions can be crucial for kinase inhibitory activity.

-

Substitution on the Benzimidazole Ring: The nature and position of substituents on the benzimidazole core can impact the biological profile.

Diagram 3: General Experimental Workflow

Caption: Workflow for derivative synthesis and evaluation.

Conclusion

This compound represents a promising starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. Although specific biological data for its derivatives are not extensively documented, the established activities of analogous structures, particularly Schiff bases, quinazolines, and benzimidazoles, suggest a high probability of discovering novel antimicrobial and anticancer agents. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to explore the rich medicinal chemistry of this compound derivatives and to unlock their full therapeutic potential. Further research is warranted to synthesize and evaluate a library of these compounds to establish concrete structure-activity relationships and to identify lead candidates for future drug development.

An In-depth Technical Guide on the Safety and Handling of 2-Fluoro-3-nitrobenzaldehyde

This guide provides comprehensive safety and handling information for 2-Fluoro-3-nitrobenzaldehyde (CAS No. 96516-29-9), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview.

Chemical and Physical Properties

This compound is a fluorinated aromatic compound used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄FNO₃ | [1] |

| Molecular Weight | 169.11 g/mol | [1] |

| Appearance | Yellow to orange powder or crystals or liquid | |

| Boiling Point | 279°C | [1] |

| Storage Temperature | 2-8°C, under inert gas atmosphere | [1][2] |

| Purity | 95% - 98% | [1] |

Hazard Identification and Classification

This chemical is classified as hazardous. The GHS (Globally Harmonized System) classifications are critical for understanding its potential risks.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Source:[3]

Signal Word: Warning

Primary Hazards: The primary hazards include irritation to the skin, eyes, and respiratory system. Ingestion is harmful.[3][4] For aromatic nitro compounds in general, systemic effects can include methaemoglobinaemia, characterized by headache, cardiac dysrhythmias, and cyanosis.

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

Engineering Controls:

-

Work should be conducted in a well-ventilated area.[5]

-

Use of a chemical fume hood is strongly recommended.[6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE):

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Chemical safety goggles or face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166. | [5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure. | [5][7] |

| Respiratory Protection | If ventilation is inadequate or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter. | [6] |

Experimental Protocols

Detailed procedures for handling, storage, and emergencies are crucial for laboratory safety.

Protocol 4.1: Standard Handling and Storage Procedure

-

Preparation:

-

Before handling, thoroughly review the Safety Data Sheet (SDS).

-

Ensure the work area is clean and uncluttered.

-

Verify that a chemical fume hood is operational and that safety shower/eyewash stations are accessible.

-

Don the appropriate PPE as specified in Section 3.

-

-

Handling:

-

Storage:

-

Store in a tightly closed container.[5]

-

Keep in a dry, cool, and well-ventilated place.[8]

-

Store at the recommended temperature of 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[2][9]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[6][8]

-

Protocol 4.2: Accidental Release (Spill) Cleanup

-

Immediate Response:

-

Evacuate personnel from the immediate spill area.

-

Ensure adequate ventilation.

-

Remove all sources of ignition.[4]

-

-

Containment and Cleanup:

-

Decontamination:

-

Clean the spill area thoroughly.

-

Decontaminate all equipment used for cleanup.

-

Place all contaminated materials (including PPE) into a sealed, labeled hazardous waste container.

-

-

Disposal:

-

Dispose of the waste at an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

-

Protocol 4.3: First Aid Measures

-

General Advice: Seek immediate medical attention after any significant exposure. Show the Safety Data Sheet to the attending physician.

-

If Inhaled:

-

In Case of Skin Contact:

-

In Case of Eye Contact:

-

If Swallowed:

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known under normal conditions.[5]

-

Chemical Stability: The substance is stable under recommended storage conditions.[5]

-

Conditions to Avoid: Incompatible products, excess heat, and dust formation.[5]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6][8]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[5]

Visual Workflow Guides

The following diagrams illustrate key safety and handling workflows.

Caption: Step-by-step workflow for the safe handling of this compound.

Caption: Immediate first aid procedures for exposure to this compound.

Caption: Logical workflow for the cleanup of a this compound spill.

References

- 1. This compound [myskinrecipes.com]

- 2. 3-fluoro-2-nitrobenzaldehyde CAS#: 872366-63-7 [m.chemicalbook.com]

- 3. 3-Fluoro-2-nitrobenzaldehyde | C7H4FNO3 | CID 22465321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. 3-Fluoro-2-nitrobenzaldehyde | 872366-63-7 [sigmaaldrich.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Synthetic Gateway to Novel Therapeutics: A Technical Guide to 2-Fluoro-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-nitrobenzaldehyde is a key chemical intermediate that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. Its unique trifunctionalized aromatic scaffold, featuring an aldehyde, a nitro group, and a fluorine atom, offers a rich platform for chemical derivatization. The strategic placement of the fluorine atom is of particular interest in medicinal chemistry, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of this compound as a pivotal component in the drug discovery pipeline.

Commercial Availability and Suppliers

This compound (CAS No. 96516-29-9) is commercially available from a variety of chemical suppliers. The typical purity offered is ≥97%. Proper storage conditions are crucial for maintaining its stability; it should be stored in a cool, dry place under an inert atmosphere.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥97% | Gram to multi-gram scale |

| Fluorochem | Not specified | Inquire for details |

| Ambeed, Inc. | Not specified | Inquire for details |

| MySkinRecipes | 98% | 250mg, 1g, 5g |

Table 1: Commercial Suppliers of this compound. This table provides a non-exhaustive list of suppliers. Researchers should verify availability and purity with the respective vendors.

Physicochemical Properties

| Property | Value |

| CAS Number | 96516-29-9 |

| Molecular Formula | C₇H₄FNO₃ |

| Molecular Weight | 169.11 g/mol |

| Boiling Point | 279°C[1] |

| Storage Temperature | 2-8°C, under inert gas |

Table 2: Key Physicochemical Data for this compound.

Synthetic Pathways

The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available precursors. A plausible synthetic route involves the oxidation of 2-fluoro-3-nitrotoluene.

Experimental Protocol: Synthesis of this compound from 2-Chloro-3-nitrotoluene

A two-step synthesis has been reported in patent literature (CN118271177B), starting from 2-chloro-3-nitrotoluene.

Step 1: Oxidation of 2-Chloro-3-nitrotoluene to 2-Chloro-3-nitrobenzaldehyde

This step involves the oxidation of the methyl group of 2-chloro-3-nitrotoluene to an aldehyde group.

-

Reactants: 2-chloro-3-nitrotoluene, an oxidizing agent (e.g., hydrogen peroxide), and a catalyst.

-

Procedure Outline: 2-chloro-3-nitrotoluene is reacted in the presence of a suitable catalyst and an oxidizing agent. The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of the aldehyde product.

Step 2: Fluorination of 2-Chloro-3-nitrobenzaldehyde to this compound

This step involves a halogen exchange reaction (Halex reaction).

-

Reactants: 2-chloro-3-nitrobenzaldehyde and a fluorinating agent (e.g., potassium fluoride).

-

Procedure Outline: 2-chloro-3-nitrobenzaldehyde is treated with a fluorinating agent in a suitable solvent. The chlorine atom is substituted by a fluorine atom to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of active pharmaceutical ingredients (APIs). The presence of three distinct functional groups allows for a wide range of chemical transformations, making it a versatile starting material for creating diverse chemical libraries for high-throughput screening.

The aldehyde group can readily participate in reactions such as:

-

Reductive amination to form substituted benzylamines.

-

Wittig reactions to form alkenes.

-

Condensation reactions to form Schiff bases and other heterocyclic systems.

The nitro group can be reduced to an amine, which can then be further functionalized. The fluorine atom, as mentioned, can improve the pharmacological profile of a drug candidate.

While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are found in various biologically active molecules. For instance, related fluorinated benzaldehydes are used in the synthesis of benzosuberone derivatives and other bicyclic heterocycles which can possess a range of biological activities.

References

Methodological & Application

Synthesis of Quinolines from 2-Fluoro-3-nitrobenzaldehyde: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted quinolines from 2-fluoro-3-nitrobenzaldehyde. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The methodology detailed herein utilizes the robust and efficient Domino Nitro Reduction-Friedländer Heterocyclization, a one-pot synthesis that offers significant advantages in drug discovery and development by employing readily available starting materials.

Reaction Principle: Domino Nitro Reduction-Friedländer Heterocyclization

The synthesis of quinolines from this compound and an active methylene compound is achieved through a domino reaction sequence involving three key steps:

-

Nitro Group Reduction: The process begins with the in situ reduction of the nitro group on the this compound to an amine. This transformation is typically accomplished using a dissolving metal system, such as iron powder in glacial acetic acid.[1]

-

Knoevenagel Condensation: The freshly generated 2-fluoro-3-aminobenzaldehyde then undergoes a Knoevenagel condensation with an active methylene compound (e.g., β-diketones, β-ketoesters, β-ketonitriles).

-

Cyclization and Aromatization: The intermediate from the condensation reaction undergoes an intramolecular cyclization, followed by dehydration, to yield the stable aromatic quinoline ring.[1]

This one-pot approach is highly efficient as it circumvents the need to isolate the often less stable 2-aminobenzaldehyde intermediate.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of quinolines from this compound.

Protocol 1: General Procedure for the Synthesis of 8-Fluoroquinolines

This protocol outlines the general steps for the reaction of this compound with various active methylene compounds.

Materials:

-

This compound (1.0 equiv)

-

Active methylene compound (2.0-3.0 equiv)

-

Iron powder (Fe), <100 mesh (4.0 equiv)

-

Glacial acetic acid (AcOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Celite

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1.0 equiv) in glacial acetic acid. Add the active methylene compound (2.0-3.0 equiv) to the solution.

-

Heating: Stir the mixture and heat to a temperature between 95-110 °C.[2]

-

Reduction: Once the reaction mixture reaches the desired temperature, add iron powder (4.0 equiv relative to the nitro compound) in portions over a period of 15-30 minutes.

-

Reaction Monitoring: Continue heating and stirring the reaction mixture for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) for the complete consumption of the this compound.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate.

-

Neutralization: Carefully neutralize the filtrate with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-